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Compound of Interest |

3-
Compound Name: (Butylaminocarbonyl)phenylboroni

c acid

Cat. No.: B1274008

\ J

CAS Number: 397843-70-8
Synonyms: (3-(Butylcarbamoyl)phenyl)boronic acid, 3-(N-butylcarbamoyl)benzeneboronic acid

This technical guide provides a comprehensive overview of 3-
(Butylaminocarbonyl)phenylboronic acid, a versatile organic compound with applications in
chemical synthesis and potential for drug discovery. This document is intended for researchers,
scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for 3-(Butylaminocarbonyl)phenylboronic acid is not
extensively published, the following tables summarize available data and provide estimated
properties based on closely related compounds like phenylboronic acid.

Table 1: General and Computational Data for 3-(Butylaminocarbonyl)phenylboronic acid

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1274008?utm_src=pdf-interest
https://www.benchchem.com/product/b1274008?utm_src=pdf-body
https://www.benchchem.com/product/b1274008?utm_src=pdf-body
https://www.benchchem.com/product/b1274008?utm_src=pdf-body
https://www.benchchem.com/product/b1274008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 397843-70-8 N/A
Molecular Formula C11H16BNOs [1]
Molecular Weight 221.06 g/mol [1]
Topological Polar Surface Area
69.56 A2 [1]

(TPSA)
logP (octanol-water partition

o -0.1037 [1]
coefficient)
Hydrogen Bond Acceptors 3 [1]
Hydrogen Bond Donors 3 [1]
Rotatable Bonds 5 [1]

Table 2: Estimated Physical Properties

Property Estimated Value Basis for Estimation
_ , _ General appearance of
Appearance White to off-white solid ) )
phenylboronic acids.
Data for the closely related [3-
Melting Point Not available (Phenylcarbamoyl)phenyl]boro
nic acid is 250 - 254 °C.[2]
Phenylboronic acid is soluble
Soluble in polar organic in most polar organic solvents
N solvents (e.g., methanol, and has a water solubility of 10
Solubility ] )
DMSO), sparingly soluble in g/L at 20 °C.[3][4] The
water. butylaminocarbonyl group may
influence solubility.
Store in a dry, cool place (2- N
General storage conditions for
Storage 8°C recommended by

suppliers).[1]

boronic acids.
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Spectral Data

Detailed spectral data for 3-(Butylaminocarbonyl)phenylboronic acid is not readily available

in the public domain. The following provides expected spectral characteristics based on the

analysis of phenylboronic acid and its derivatives.

Table 3: Predicted Spectral Data

Technique Expected Peaks/Signals Rationale
Aromatic protons (o 7-8 ppm), Based on the structure and
'H NMR -CH:- protons of the butyl known spectra of similar
group, -NH- proton, B(OH)2 compounds like phenylboronic
protons (broad singlet). acid.[5]
) Based on the structure and
Aromatic carbons, carbonyl o
known spectra of similar
13C NMR carbon, carbons of the butyl

group.

compounds like phenylboronic
acid.[6]

IR Spectroscopy

O-H stretching (boronic acid),
N-H stretching (amide), C=0
stretching (amide), B-O

stretching.

Characteristic vibrational
modes for the functional
groups present. The IR
spectrum of phenylboronic
acid shows a B-O stretching
band.[7]

Mass Spectrometry

Molecular ion peak

corresponding to the molecular

weight (221.06 g/mol ).

Fragmentation pattern would

be indicative of the structure.

Experimental Protocols
Synthesis of 3-(Butylaminocarbonyl)phenylboronic acid

A plausible synthetic route for 3-(Butylaminocarbonyl)phenylboronic acid involves the

amidation of 3-carboxyphenylboronic acid with n-butylamine. This method is analogous to

standard peptide coupling reactions.
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Reaction Scheme:

Reactants

N

[3-Carboxyphenylbor0nic acid )

n-Butylamine

Reagents

[Coupling Agent (e.g., EDC, HOBt))~ Reaction Mixture Stirring, Room Temp 3-(Butylaminocarbonyl)phenylboronic acid

Base (e.g., DIPEA)

Solvent (e.g., DMF)

Click to download full resolution via product page
Caption: Synthetic workflow for 3-(Butylaminocarbonyl)phenylboronic acid.
Detailed Protocol:
+ Materials:
o 3-Carboxyphenylboronic acid (1 equivalent)
o n-Butylamine (1.1 equivalents)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
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o Hydroxybenzotriazole (HOBLt) (1.2 equivalents)

o N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
o Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

o 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate solution

o Brine

o Anhydrous magnesium sulfate

Procedure:

o In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-
carboxyphenylboronic acid in anhydrous DMF.

o Add EDC and HOBt to the solution and stir for 10 minutes at room temperature to activate
the carboxylic acid.

o In a separate flask, dissolve n-butylamine in a small amount of anhydrous DMF.
o Add the n-butylamine solution and DIPEA to the reaction mixture.

o Stir the reaction mixture at room temperature overnight.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
1 M HCI, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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o Purify the crude product by column chromatography on silica gel to obtain 3-
(Butylaminocarbonyl)phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction
(Representative Protocol)

3-(Butylaminocarbonyl)phenylboronic acid can be utilized as a coupling partner in Suzuki-
Miyaura reactions to form C-C bonds. The following is a general protocol.

Reaction Scheme:

Reactants

~

[3-(Butylaminocarbonyl)phenylboronic acid J

[Aryl Halide (e.g., Aryl Bromide)]

Reagents

[ Palladium Catalyst (e.g., Pd(PPhs)a4)

-

Reaction Mixture Biaryl Product

[ Base (e.g., K2CO3)

—

[Solvent (e.q., Tquene/Water)]

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Detailed Protocol:
e Materials:
o 3-(Butylaminocarbonyl)phenylboronic acid (1.2 equivalents)
o Aryl halide (e.g., aryl bromide) (1 equivalent)
o Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
o Base (e.g., Potassium carbonate, 2 equivalents)
o Solvent system (e.g., Toluene and Water, 4:1 v/v)
o Ethyl acetate
o Water
o Brine
o Anhydrous sodium sulfate
» Procedure:

o To a reaction vessel, add the aryl halide, 3-(Butylaminocarbonyl)phenylboronic acid,
and the base.

o Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

o Add the degassed solvent system and the palladium catalyst.

o Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is
complete (monitored by TLC or LC-MS).

o Cool the reaction mixture to room temperature and dilute with ethyl acetate.

o Wash the organic layer with water and brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

o Purify the crude product by column chromatography or recrystallization to obtain the
desired biaryl product.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 3-(Butylaminocarbonyl)phenylboronic acid
are limited, the broader class of phenylboronic acids has been investigated for various
therapeutic applications. They are known to interact with diols, which are present in many
biological molecules like sugars and glycoproteins. This interaction is the basis for their use in
glucose sensing and as inhibitors of certain enzymes.

Phenylboronic acids have been shown to exhibit anticancer activity.[8] For instance, some
phenylboronic acid derivatives act as proteasome inhibitors, a mechanism of action for the
approved cancer drug bortezomib.[8] The boronic acid moiety can form a stable complex with
the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of its
function. This, in turn, can disrupt cellular signaling pathways that are critical for cancer cell

survival and proliferation.

A plausible signaling pathway that could be affected by a phenylboronic acid-based
proteasome inhibitor is the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B
cells) signaling pathway. The proteasome is responsible for the degradation of IkB, an inhibitor
of NF-kB. Inhibition of the proteasome leads to the accumulation of IkB, which sequesters NF-
KB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the
transcription of pro-survival and pro-inflammatory genes.
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Caption: Potential inhibition of the NF-kB signaling pathway.

Disclaimer: The information provided in this technical guide is for research and development
purposes only. The biological activities and signaling pathway interactions are based on the
properties of the broader class of phenylboronic acids and require specific experimental
validation for 3-(Butylaminocarbonyl)phenylboronic acid. All laboratory work should be
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conducted by trained professionals in a controlled environment with appropriate safety
precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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